molecular formula C23H20N4O2S B2380233 1-[5-(furan-2-yl)-1'-phenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]propan-1-one CAS No. 956521-45-2

1-[5-(furan-2-yl)-1'-phenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]propan-1-one

Cat. No.: B2380233
CAS No.: 956521-45-2
M. Wt: 416.5
InChI Key: MDEDLDDLFLTVFX-UHFFFAOYSA-N
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Description

5-(2-furyl)-1’-phenyl-2-propionyl-3’-(2-thienyl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole is a complex organic compound that features a unique combination of furan, thiophene, and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-furyl)-1’-phenyl-2-propionyl-3’-(2-thienyl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole typically involves multi-step organic reactions. One common approach is the condensation of appropriate furan and thiophene derivatives with hydrazine, followed by cyclization to form the bipyrazole core. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as p-toluenesulfonic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. scaling up the laboratory synthesis methods with appropriate modifications for large-scale reactions and purification processes could be a potential approach.

Chemical Reactions Analysis

Types of Reactions

5-(2-furyl)-1’-phenyl-2-propionyl-3’-(2-thienyl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,3-dione derivatives, while reduction can yield dihydrofuran derivatives .

Scientific Research Applications

5-(2-furyl)-1’-phenyl-2-propionyl-3’-(2-thienyl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of 5-(2-furyl)-1’-phenyl-2-propionyl-3’-(2-thienyl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole is not fully understood. its biological activities are likely due to interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of multiple heterocyclic rings suggests potential interactions with various biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-furyl)-1-methyl-1H-imidazole
  • 1-methyl-5-(2-thienyl)-1H-imidazole
  • 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one

Uniqueness

5-(2-furyl)-1’-phenyl-2-propionyl-3’-(2-thienyl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole is unique due to its combination of furan, thiophene, and pyrazole rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[5-(furan-2-yl)-3-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)-3,4-dihydropyrazol-2-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O2S/c1-2-22(28)27-19(14-18(24-27)20-10-6-12-29-20)17-15-26(16-8-4-3-5-9-16)25-23(17)21-11-7-13-30-21/h3-13,15,19H,2,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDEDLDDLFLTVFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(CC(=N1)C2=CC=CO2)C3=CN(N=C3C4=CC=CS4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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